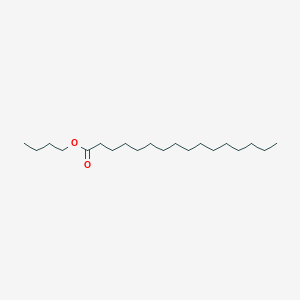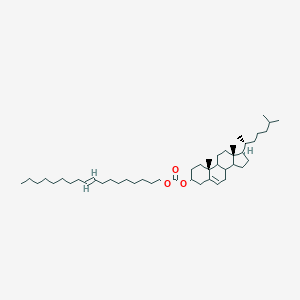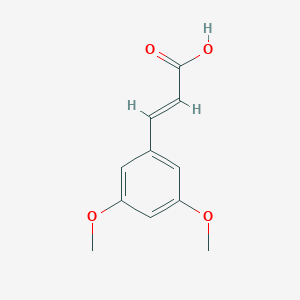
3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one
Vue d'ensemble
Description
The compound "3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one" is a complex organic molecule that appears to be related to various research areas, including the synthesis of aryl pentanediones and the study of molecular structures of organotin compounds. The compound's structure suggests it may have applications in medicinal chemistry and could be a potential intermediate for pharmaceuticals.
Synthesis Analysis
The synthesis of related aryl pentanediones has been explored through palladium-catalyzed cross-coupling reactions. For instance, 3,5-dimethyl-4-iodoisoxazoles have been successfully coupled with arylboronic acids to form 4-aryl-3,5-dimethylisoxazoles, which can then be converted to 3-aryl-2,4-pentanediones . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organotin compounds derived from lithiation reactions has been studied, revealing insights into the rigid polycyclic structures of these molecules . Although the compound of interest is not an organotin, the methodologies used in determining the structure, such as X-ray structural analysis and NMR data, are relevant for analyzing its molecular structure.
Chemical Reactions Analysis
The synthesis of 1,5-diaryl-2,4-pentanediones and related compounds involves several chemical reactions, including the use of aryl acetaldoximes, reductive hydrogenation, and oxidation-reduction sequences . These reactions could be pertinent to the synthesis and functionalization of the compound , especially in the modification of the aryl groups and the pentanone moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular geometry. For example, the presence of multiple methoxy groups could affect its solubility in organic solvents, while the pentan-2-one structure might influence its reactivity in nucleophilic addition reactions. The synthesis of similar compounds, such as 3,5-dihydroxy-1-pentylbenzene, involves steps that could shed light on the reactivity and stability of the compound .
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups, including compounds like 3,5-dimethoxybenzoinyl, play a significant role in synthetic chemistry. They offer promise in creating reversible protections for functional groups, enabling selective deprotection under light exposure. Such mechanisms are crucial for developing photoresponsive materials and compounds (Amit, Zehavi, & Patchornik, 1974).
Liquid Crystal Research
Methylene-linked liquid crystal dimers, with structural components akin to the query compound, exhibit unique transitional properties, including the formation of a twist-bend nematic phase. These materials are of interest for their potential applications in advanced display technologies and optical devices (Henderson & Imrie, 2011).
Lignin Acidolysis Mechanism Studies
The acidolysis of lignin model compounds, including those with methoxy and dimethoxy phenyl groups, has been studied to understand the breakdown mechanisms of lignin—a major component of plant biomass. Insights from these studies are crucial for advancing biofuel production technologies (Yokoyama, 2015).
Antioxidant Activity Analysis
In the field of food engineering and medicine, determining the antioxidant activity of compounds is vital. Tests such as ORAC, HORAC, and CUPRAC are employed to assess the antioxidant capacity, which is fundamental in evaluating the health benefits and stability of food and pharmaceutical products (Munteanu & Apetrei, 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-7-15(13(2)23)16-11-20(27-5)21(28-6)12-17(16)22(24)14-8-9-18(25-3)19(10-14)26-4/h8-12,15H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMDFWFKWDFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935029 | |
| Record name | 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | |
CAS RN |
15462-91-6 | |
| Record name | 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15462-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015462916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)




![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
